

# Technical Guide: Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 57508-48-2)

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## Compound of Interest

Compound Name: *Ethyl 3-amino-3-iminopropanoate hydrochloride*

Cat. No.: B1283774

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## Introduction

**Ethyl 3-amino-3-iminopropanoate hydrochloride** is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles.<sup>[1]</sup> Its structure, featuring both an amidine and an ester functional group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds with significant biological and pharmaceutical applications.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and its application in the development of bioactive compounds, with a focus on its role as a precursor to pyrimidine-based kinase inhibitors.

## Physicochemical Properties

**Ethyl 3-amino-3-iminopropanoate hydrochloride** is typically a white to light yellow powder.<sup>[2]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 3-amino-3-iminopropanoate hydrochloride**

Property	Value	Reference
CAS Number	57508-48-2	[2]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	166.61 g/mol	[2][3]
Appearance	White to light yellow powder	[2]
Purity	≥ 98% (HPLC)	[2]
Melting Point	105-108 °C	[4]
Storage Conditions	0-8 °C, store under inert atmosphere	[2][4]
MDL Number	MFCD06797615	[2]
PubChem CID	15555354	[2]

## Synthesis and Characterization

### Synthetic Protocol

A common and efficient method for the synthesis of **Ethyl 3-amino-3-iminopropanoate hydrochloride** involves the microwave-assisted reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride in ethanol.[2][4]

Experimental Protocol: Synthesis of **Ethyl 3-amino-3-iminopropanoate hydrochloride**[2][4]

- Reactants:
  - Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)
  - Ammonium chloride (270 mg, 5.0 mmol)
  - Ethanol (4.0 mL)
- Procedure:

- Dissolve ethyl 3-amino-3-ethoxyacrylate and ammonium chloride in ethanol in a 10 mL pressure-rated glass tube.
  - Irradiate the reaction mixture in a CEM Discover microwave synthesizer at an initial magnetron power of 200 W for 1 hour at 120 °C (hold time).
  - After completion of the reaction, cool the mixture using a stream of compressed air.
  - Filter the cooled reaction mixture.
  - Concentrate the filtrate by vacuum evaporation.
  - Grind the residue with diethyl ether to afford **Ethyl 3-amino-3-iminopropanoate hydrochloride** as a colorless solid.
- Yield: 923 mg (78%)[2]

## Spectroscopic Data

The structural identity of **Ethyl 3-amino-3-iminopropanoate hydrochloride** has been confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Ethyl 3-amino-3-iminopropanoate hydrochloride**[2][4]

Technique	Data
<sup>1</sup> H NMR (500 MHz, d <sub>6</sub> -DMSO)	δ 9.16 (2H, broad s, NH <sub>2</sub> ), 8.88 (2H, broad s, NH <sub>2</sub> ), 4.15 (2H, q, J = 7.1 Hz, OCH <sub>2</sub> ), 3.63 (2H, s, CH <sub>2</sub> ), 1.22 (3H, t, J = 7.1 Hz, CH <sub>3</sub> )
<sup>13</sup> C NMR (125 MHz, d <sub>6</sub> -DMSO)	δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH <sub>2</sub> ), 38.2 (CH <sub>2</sub> ), 14.4 (CH <sub>3</sub> )
IR (neat)	ν <sub>max</sub> (cm <sup>-1</sup> ) 3300, 3095, 1738, 1687
Mass Spec. (EI)	m/z 130 (M <sup>•+</sup> )

## Reactivity and Applications in Drug Discovery

The presence of the amidine functional group makes **Ethyl 3-amino-3-iminopropanoate hydrochloride** a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

## General Reactivity

The amidine moiety is a strong base that is protonated under physiological conditions. The positive charge can be delocalized over both nitrogen atoms, which influences its reactivity. The primary application of this compound is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines.

## Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Substituted pyrimidines are a well-established class of kinase inhibitors due to their ability to mimic the adenine core of ATP and interact with the hinge region of the kinase active site. **Ethyl 3-amino-3-iminopropanoate hydrochloride** can serve as a key building block for the synthesis of pyrimidine derivatives that act as inhibitors of various kinases, including serine/threonine and tyrosine kinases.

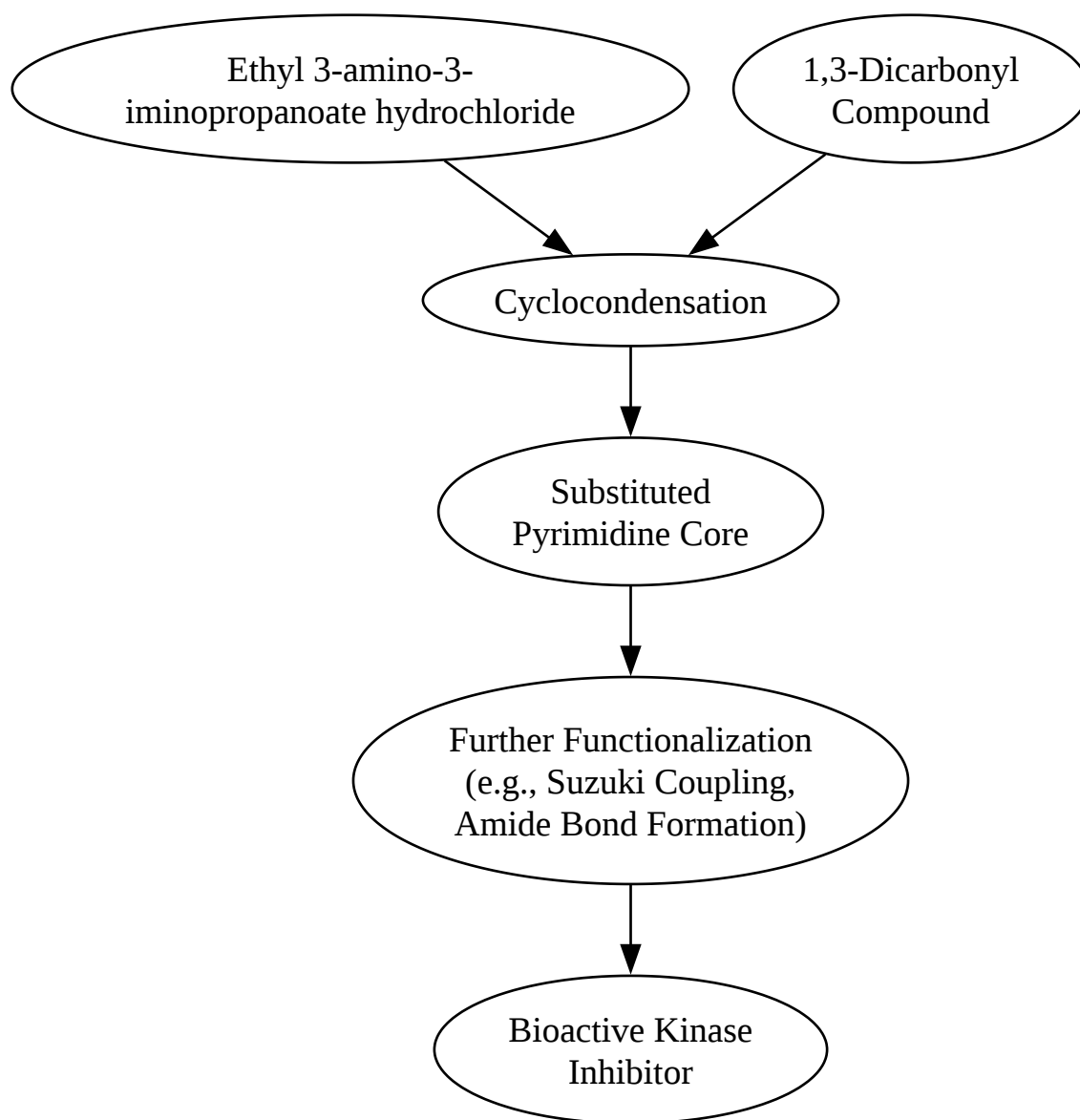
A notable example is the synthesis of pyrimidine scaffolds that are central to STAT6 (Signal Transducer and Activator of Transcription 6) inhibitors. STAT6 is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial drivers of Th2-mediated inflammatory responses in allergic diseases like asthma.

Experimental Protocol: Representative Synthesis of a 4-Hydroxy-6-(2-ethoxycarbonyl)ethyl)pyrimidine

This protocol describes a representative cyclocondensation reaction to form a pyrimidine core that can be further elaborated into STAT6 inhibitors.

- Reactants:
  - **Ethyl 3-amino-3-iminopropanoate hydrochloride**
  - Ethyl acetoacetate

- Sodium ethoxide
- Ethanol
- Procedure:
  - Prepare a solution of sodium ethoxide in absolute ethanol.
  - To this solution, add **Ethyl 3-amino-3-iminopropanoate hydrochloride** and stir until dissolved.
  - Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.
  - Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
  - After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
  - Remove the solvent under reduced pressure.
  - Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine derivative.



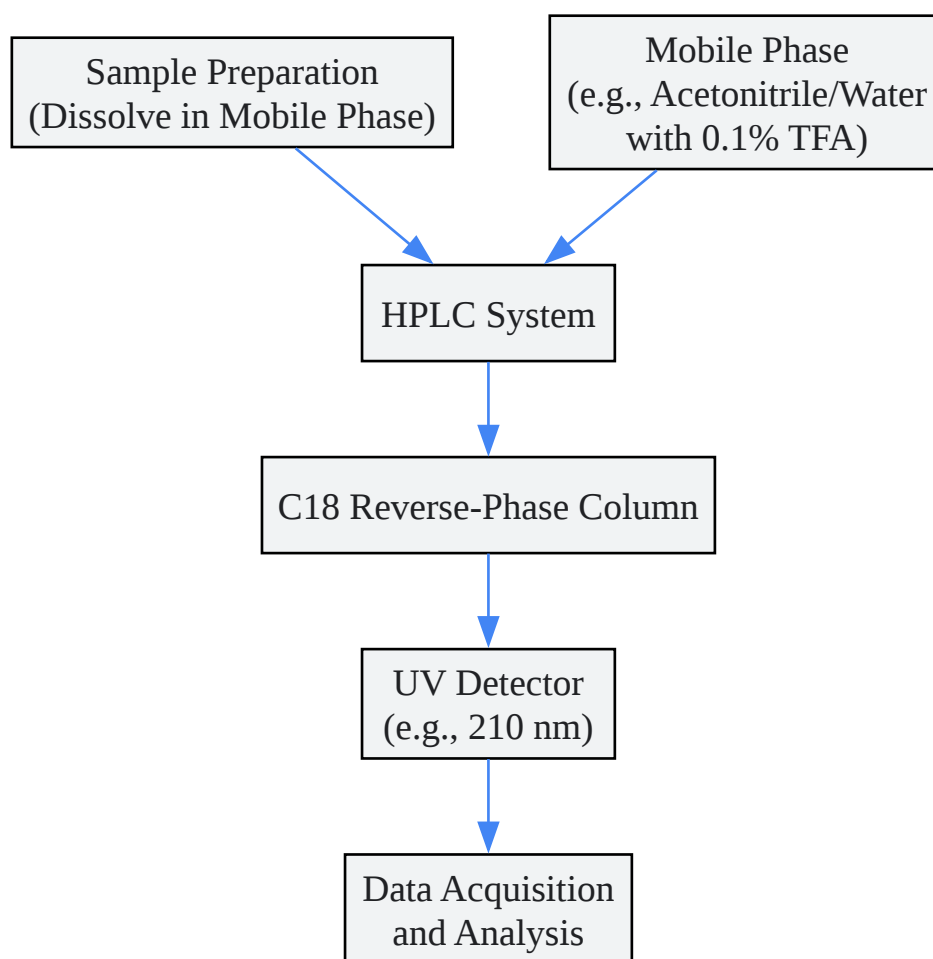
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Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-based inhibitor.

## Analytical Methods

A general approach for the analysis of **Ethyl 3-amino-3-iminopropanoate hydrochloride** and its reaction products would involve High-Performance Liquid Chromatography (HPLC).

Proposed HPLC Method Workflow



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Caption: General workflow for the HPLC analysis of the title compound.

## Conclusion

**Ethyl 3-amino-3-iminopropanoate hydrochloride** is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of pyrimidine cores makes it particularly relevant for the development of kinase inhibitors, as exemplified by its potential application in the synthesis of STAT6 inhibitors for the treatment of inflammatory and allergic diseases. The synthetic and analytical protocols, along with the understanding of its reactivity and biological applications, provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [Technical Guide: Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 57508-48-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283774#ethyl-3-amino-3-iminopropanoate-hydrochloride-cas-number-57508-48-2]

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